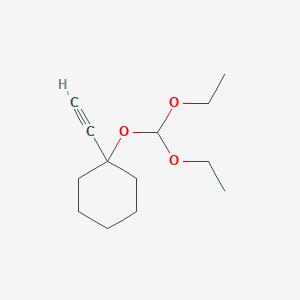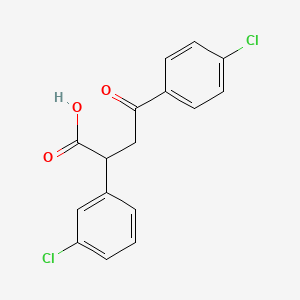
1-(Diethoxymethoxy)-1-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethoxy)-1-ethynylcyclohexane, also known as DOM-Ec, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the cyclohexane family and has a unique structure that makes it an interesting subject for further research. In
Mechanism of Action
The mechanism of action of 1-(Diethoxymethoxy)-1-ethynylcyclohexane involves its interaction with GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its binding to its receptor leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. 1-(Diethoxymethoxy)-1-ethynylcyclohexane enhances the binding of GABA to its receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Diethoxymethoxy)-1-ethynylcyclohexane are related to its interaction with GABA receptors. It has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory neurotransmission. This leads to a calming effect on the brain, which can be useful in the treatment of anxiety and depression. 1-(Diethoxymethoxy)-1-ethynylcyclohexane has also been shown to have muscle relaxant properties, which can be useful in the treatment of muscle spasms.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Diethoxymethoxy)-1-ethynylcyclohexane in lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the function of GABA receptors in the brain. However, one limitation of using 1-(Diethoxymethoxy)-1-ethynylcyclohexane is its potential for toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in vivo experiments.
Future Directions
There are many future directions for research involving 1-(Diethoxymethoxy)-1-ethynylcyclohexane. One direction is the development of novel GABA receptor modulators based on the structure of 1-(Diethoxymethoxy)-1-ethynylcyclohexane. Another direction is the study of the effects of 1-(Diethoxymethoxy)-1-ethynylcyclohexane on different subtypes of GABA receptors. Additionally, the potential use of 1-(Diethoxymethoxy)-1-ethynylcyclohexane in the treatment of anxiety and depression warrants further investigation. Finally, the development of safer and more effective analogs of 1-(Diethoxymethoxy)-1-ethynylcyclohexane could lead to new therapeutic options for a variety of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(Diethoxymethoxy)-1-ethynylcyclohexane is a unique compound with potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high potency and selectivity for GABA receptors make it a useful tool for studying the function of these receptors in the brain. However, its potential for toxicity at high doses limits its use in vivo experiments. Future research on 1-(Diethoxymethoxy)-1-ethynylcyclohexane could lead to the development of novel GABA receptor modulators and new therapeutic options for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(Diethoxymethoxy)-1-ethynylcyclohexane involves the reaction of 1,4-cyclohexadiene with ethynylmagnesium bromide, followed by the addition of diethoxymethyl chloride. This reaction yields 1-(Diethoxymethoxy)-1-ethynylcyclohexane as a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used in various research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used as a tool to study the function of GABA receptors in the brain. It has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory neurotransmission. In pharmacology, 1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used to study the effects of GABA receptor modulators on anxiety and depression. In medicinal chemistry, 1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used as a starting material for the synthesis of novel GABA receptor modulators.
properties
IUPAC Name |
1-(diethoxymethoxy)-1-ethynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-4-13(10-8-7-9-11-13)16-12(14-5-2)15-6-3/h1,12H,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALXHOXANXURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxymethoxy)-1-ethynylcyclohexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)
![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)



